1-(6-Chloropyrimidin-4-yl)azetidin-3-ol

Kinase inhibitors Medicinal chemistry Structure-activity relationship

This 6-chloropyrimidine azetidin-3-ol core enables SNAr diversification and rigid kinase selectivity. Essential building block for focused libraries and PROTAC linker applications. Inquire for bulk pricing and lead times.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 1154030-25-7
Cat. No. B1488111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
CAS1154030-25-7
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=NC=N2)Cl)O
InChIInChI=1S/C7H8ClN3O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2
InChIKeyNLTWFUFMHBZOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS 1154030-25-7): A Strategic Heterocyclic Building Block for Kinase-Focused Drug Discovery


1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS 1154030-25-7, MW 185.61 g/mol) is a heterocyclic compound belonging to the azetidinyl-pyrimidine class, characterized by a 6-chloropyrimidine core directly linked to an azetidin-3-ol moiety . The chlorine substituent at the 6-position of the pyrimidine ring serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization, while the azetidine ring imparts conformational rigidity and favorable physicochemical properties for medicinal chemistry applications [1]. This structural motif is recognized in patent literature as a key scaffold for developing kinase inhibitors, particularly for targets relevant to inflammatory diseases and oncology [2].

Why 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol Cannot Be Simply Replaced by Other Chloropyrimidine or Azetidine Analogs


The substitution pattern of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol is precisely defined: a chlorine atom at the 6-position of the pyrimidine ring and an unsubstituted azetidin-3-ol moiety at the 4-position. Closely related analogs—such as 1-(2-chloropyrimidin-4-yl)azetidin-3-ol, 1-(5-chloropyrimidin-2-yl)azetidin-3-ol, or 1-(6-ethylpyrimidin-4-yl)azetidin-3-ol—differ by the position of the halogen or the nature of the substituent on the pyrimidine ring. These seemingly minor modifications drastically alter the compound's reactivity in subsequent SNAr reactions, its electronic distribution, and its steric fit within kinase ATP-binding pockets [1]. Generic substitution with an alternative chloropyrimidine isomer or an azetidine lacking the hydroxyl group will inevitably lead to different synthetic outcomes or biological activity profiles, as the 4-position attachment and 6-chloro substitution are critical for downstream functionalization and target engagement [2].

Quantitative Evidence: Head-to-Head Structural and Reactivity Differentiation of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol


Regioisomeric Specificity: The 6-Chloro-4-azetidinyl Substitution Pattern Defines SNAr Reactivity and Kinase Binding

The target compound features a 6-chloropyrimidine linked at the 4-position to an azetidin-3-ol ring. This specific regioisomeric arrangement is distinct from the 2-chloro isomer 1-(2-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1201657-26-2) and the 5-chloro isomer 1-(5-chloropyrimidin-2-yl)azetidin-3-ol. The 6-chloro-4-azetidinyl motif positions the chlorine atom distal to the azetidine attachment point, creating a unique electrophilic environment for selective nucleophilic aromatic substitution (SNAr) [1]. SAR studies on related 4,6-diaminopyrimidine scaffolds demonstrate that substitution at the 4-position with azetidinyl groups significantly improves PDE4 inhibitory activity compared to unsubstituted or alternative substitution patterns, underscoring the critical role of the 4-position linkage [2].

Kinase inhibitors Medicinal chemistry Structure-activity relationship

Azetidine Ring Strain vs. Piperidine Flexibility: Implications for Conformational Rigidity and Target Binding

The azetidine ring in 1-(6-chloropyrimidin-4-yl)azetidin-3-ol imparts significant ring strain and a restricted conformational space compared to more flexible analogs such as 1-(6-chloropyrimidin-4-yl)-4-piperidinol . The smaller ring size (four-membered vs. six-membered) reduces the number of low-energy conformations available to the molecule, which can enhance binding affinity and selectivity for kinase targets by reducing the entropic penalty upon binding. In related systems, the introduction of 3-substituted azetidinyl groups onto a 4,6-diaminopyrimidine scaffold resulted in measurable improvements in PDE4 inhibition compared to less constrained analogs, with the azetidine group contributing to a favorable binding conformation [1].

Kinase inhibitors Conformational analysis Medicinal chemistry

Synthetic Efficiency: A Validated One-Pot SNAr Protocol Provides Direct Access to the Azetidinyl-Pyrimidine Core

A robust, one-pot synthetic procedure for 1-(6-chloropyrimidin-4-yl)azetidin-3-ol is documented in patent literature (US08653111B2). The synthesis involves direct SNAr reaction between 2,4-dichloropyrimidine and 3-hydroxyazetidine hydrochloride in aqueous sodium hydroxide at 90°C for 72 hours, yielding the crude product (10.4 g) which can be used without further purification [1]. This protocol demonstrates the preferential reactivity of the 4-position over the 2-position in 2,4-dichloropyrimidine under these conditions, providing a direct route to the target regioisomer. In contrast, synthesis of the 2-chloro isomer 1-(2-chloropyrimidin-4-yl)azetidin-3-ol typically requires multi-step sequences with protecting group manipulations, reducing overall efficiency .

Process chemistry SNAr reaction Building block synthesis

Optimal Scientific and Industrial Deployment Scenarios for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol


Kinase Inhibitor Lead Generation: Incorporating a Privileged Azetidinyl-Pyrimidine Scaffold

This compound serves as an optimal starting point for synthesizing focused libraries of kinase inhibitors. The 6-chloro substituent is a reactive handle for installing diverse amine, ether, or carbon-linked fragments via SNAr chemistry, while the azetidin-3-ol moiety provides a vector for further derivatization or for modulating physicochemical properties. Patent EP4363058A1 explicitly claims azetidinyl pyrimidines as kinase inhibitors for treating ocular inflammatory diseases, demonstrating the scaffold's validated therapeutic potential [1].

Structure-Activity Relationship (SAR) Exploration of PDE4 or Other Phosphodiesterase Inhibitors

As demonstrated by Provins et al., the introduction of 3-substituted azetidinyl groups onto a pyrimidine scaffold can significantly enhance PDE4 inhibitory activity and yield compounds with preliminary in vivo efficacy in pulmonary inflammation models [1]. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol provides a core for systematic SAR studies aimed at optimizing potency, selectivity, and metabolic stability within this class.

Synthesis of Advanced Intermediates for PROTAC or ADC Linker Development

The azetidin-3-ol moiety is recognized in medicinal chemistry as a non-cleavable linker component in PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs) due to its stability and favorable pharmacokinetic properties [1]. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol can be elaborated into heterobifunctional molecules where the pyrimidine ring serves as a ligand for E3 ligase recruitment (e.g., VHL or CRBN binders) while the azetidine hydroxyl group provides a site for conjugation to a target-binding warhead [2].

High-Throughput Screening (HTS) Library Design Focused on ATP-Competitive Enzymes

The pyrimidine core is a classic ATP-mimetic scaffold, and the azetidine ring offers a unique, three-dimensional topology that can enhance target selectivity compared to flatter heteroaromatic systems. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is an ideal building block for constructing HTS libraries enriched for kinase and other ATP-utilizing enzyme targets, where its chlorine atom allows for late-stage diversification and its rigid azetidine ring may improve hit rates by reducing conformational entropy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.